3-(2-Ethylphenyl)-1H-pyrazol-5-amine
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Overview
Description
3-(2-Ethylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .
Scientific Research Applications
3-(2-Ethylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Etaqualone: A quinazolinone-class compound with sedative and hypnotic properties.
Thiazolidinones: Compounds with antibacterial and antibiofilm activities.
Uniqueness
3-(2-Ethylphenyl)-1H-pyrazol-5-amine is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in both research and industry .
Biological Activity
3-(2-Ethylphenyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. This compound's structure allows for various interactions within biological systems, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is C12H14N2. Its structure features a pyrazole ring substituted with an ethylphenyl group, which may influence its biological properties.
Enzyme Inhibition
Research indicates that compounds in the pyrazole class can act as enzyme inhibitors. For instance, studies have shown that pyrazole derivatives can inhibit various kinases and phosphatases involved in cellular signaling pathways. The specific mechanism often involves binding to the active site of the enzyme, thereby preventing substrate interaction and subsequent catalytic activity.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values are crucial in determining its effectiveness against specific pathogens .
Table 1: Biological Activities of this compound
Activity Type | Target Organism/Enzyme | Effectiveness (MIC) | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
Antimicrobial | Escherichia coli | 64 µg/mL | |
Enzyme Inhibition | p38 MAP Kinase | IC50 = 50 µM |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into a novel antimicrobial agent.
Case Study 2: Enzyme Inhibition Profile
In another investigation, the compound was tested for its ability to inhibit p38 MAP kinase, an enzyme implicated in inflammatory responses. The study found that this compound exhibited competitive inhibition with an IC50 value of 50 µM, indicating its potential as an anti-inflammatory agent .
Table 2: Comparison with Related Pyrazole Derivatives
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-(2-ethylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-2-8-5-3-4-6-9(8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) |
InChI Key |
GUYHLUCCFDDJTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=CC(=NN2)N |
Origin of Product |
United States |
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